molecular formula C19H20N2O4 B2400126 3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid CAS No. 1053672-82-4

3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid

Cat. No. B2400126
CAS RN: 1053672-82-4
M. Wt: 340.379
InChI Key: KEPBQKLPNNPBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid, also known as CDN22, is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. CDN22 has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. In

Mechanism of Action

3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid exerts its anti-inflammatory and anti-tumor effects by modulating the immune response. It has been shown to activate the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other cytokines. This results in the activation of immune cells, such as T cells and natural killer cells, which can then target and eliminate cancer cells. Additionally, 3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. This dual mechanism of action makes 3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid a potent therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects
3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. Additionally, 3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid has been shown to induce apoptosis in cancer cells, leading to their death. In vivo studies have shown that 3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid can reduce inflammation and tumor growth in animal models. These effects make 3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. Additionally, it has been extensively studied for its anti-inflammatory and anti-tumor properties, making it a well-characterized compound for further research. However, 3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on the immune system. Additionally, 3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid may have off-target effects that need to be carefully evaluated in future studies.

Future Directions

There are several future directions for research on 3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid. One area of interest is the development of 3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid-based therapies for the treatment of various diseases, including inflammatory diseases and cancer. Additionally, further research is needed to understand the mechanism of action of 3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid and its effects on the immune system. This could lead to the development of new immunotherapies for the treatment of various diseases. Finally, the development of new synthetic methods for 3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid could lead to the production of more potent and effective compounds for therapeutic use.

Synthesis Methods

The synthesis of 3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid involves several steps, including the reaction of 2-naphthoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with N-(1-cyano-1,2-dimethylpropyl)carbamoyl chloride to obtain the desired product. The synthesis method has been optimized to increase the yield of 3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid, and the purity of the compound has been confirmed through various analytical techniques, including NMR and HPLC.

Scientific Research Applications

3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid has been widely studied for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. These properties make 3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid a promising candidate for the treatment of various diseases, including inflammatory diseases and cancer.

properties

IUPAC Name

3-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-12(2)19(3,11-20)21-17(22)10-25-16-9-14-7-5-4-6-13(14)8-15(16)18(23)24/h4-9,12H,10H2,1-3H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPBQKLPNNPBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC1=CC2=CC=CC=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid

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